molecular formula C14H17BrFNO2 B7859508 Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate

Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate

Cat. No.: B7859508
M. Wt: 330.19 g/mol
InChI Key: UIRCYEZFPPMPPB-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate is a piperidine-based compound featuring a methyl ester at the 4-position of the piperidine ring and a halogenated benzyl group (4-bromo-2-fluorobenzyl) at the 1-position. This structure places it within a broader class of bioactive molecules, where the piperidine scaffold is commonly utilized in medicinal chemistry for its conformational flexibility and ability to interact with biological targets such as receptors or enzymes . The 4-bromo and 2-fluoro substituents on the benzyl group are critical for modulating electronic, steric, and pharmacokinetic properties. Halogenation is a strategic modification to enhance binding affinity, metabolic stability, or selectivity, as seen in other receptor-targeting compounds .

Properties

IUPAC Name

methyl 1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRCYEZFPPMPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Reactions in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate (K2_2CO3_3) at 75–78°C for 2 hours yield 1-(4-bromo-2-fluorobenzyl)piperidine derivatives. Alternatively, acetonitrile at ambient temperature with K2_2CO3_3 facilitates slower but milder alkylation, reducing side reactions.

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2_2CO3_375–78285–90
AcetonitrileK2_2CO3_3201670–75

Mechanistic Considerations

The reaction proceeds via an SN_N2 mechanism, where the piperidine nitrogen attacks the electrophilic benzyl bromide. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state, while bulky bases like K2_2CO3_3 minimize ester hydrolysis.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-mediated strategies enable functionalization of the brominated aromatic ring. While direct applications to methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate are less documented, analogous procedures suggest viable pathways.

Suzuki-Miyaura Coupling

A generalized protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl bromides using PdXPhosG2 and NH4_4HCO2_2 in dioxane/water. Although this method targets dihydropyridine intermediates, adapting it to piperidine systems could introduce diverse substituents post-alkylation.

Buchwald-Hartwig Amination

Palladium catalysts like Pd(dba)2_2 with Xantphos facilitate C–N bond formation, potentially modifying the piperidine ring post-synthesis. For example, coupling 4-bromo-2-fluorobenzyl amines with esters under microwave irradiation (160°C, 10 minutes) achieves high conversions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A demonstrated protocol involves:

  • Combining tert-butyl 4-boronic ester derivatives with aryl halides in THF/water.

  • Heating to 160°C for 10 minutes using [Pd(dppf)Cl2_2] as a catalyst.
    This method reduces reaction times from hours to minutes, though yields remain comparable to conventional heating (∼95%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Alkylation in DMF : High yields (85–90%) but requires elevated temperatures, posing scalability challenges.

  • Microwave Synthesis : Rapid (<30 minutes) and efficient but demands specialized equipment.

  • Ambient Alkylation : Lower yields (70–75%) but suitable for lab-scale, oxygen-sensitive reactions.

Purity and Byproduct Formation

Chromatographic analyses reveal that DMF-based alkylation produces minimal byproducts (<5%), whereas acetonitrile reactions yield 10–15% unreacted starting material. Microwave methods exhibit superior purity due to reduced thermal degradation.

Optimization and Scalability Considerations

Solvent Recycling

DMF recovery via distillation improves cost-efficiency for large-scale production. Conversely, acetonitrile’s lower boiling point simplifies removal but necessitates stricter environmental controls.

Catalyst Loading Reduction

PdXPhosG2 loading can be reduced to 0.5 mol% without compromising yield, as demonstrated in boronic ester couplings . This adjustment lowers metal contamination risks in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Antidepressant Activity

Piperidine derivatives are often investigated for their potential antidepressant properties due to their interaction with neurotransmitter systems. Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate may exhibit similar properties by influencing serotonin and norepinephrine receptors. Preliminary studies suggest that compounds with piperidine structures can enhance mood regulation and alleviate depressive symptoms.

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing various bioactive molecules. Its synthesis typically involves reacting 4-bromo-2-fluorobenzyl bromide with piperidine under controlled conditions, leading to derivatives that may possess enhanced biological activity. This synthetic versatility makes it valuable in drug discovery.

Binding Affinity to Biological Targets

Research indicates that this compound may interact with specific biological receptors or enzymes, particularly those involved in neurotransmission. Interaction studies focus on its binding affinity to neurotransmitter receptors, which could elucidate its potential psychoactive effects.

Docking Studies

Computational docking studies have been employed to predict the binding modes of related compounds to target enzymes like tyrosinase. These studies provide insights into how structural modifications can enhance binding affinity and selectivity, paving the way for the development of more effective inhibitors based on the piperidine scaffold .

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate with two closely related analogs from the literature:

Compound Substituents on Benzyl/Phenethyl Group Piperidine Substituents Functional Groups Reported Biological Activity/Use Key References
This compound 4-bromo-2-fluoro Methyl ester at C4 Ester, halogenated benzyl Hypothesized receptor ligand (inferred) N/A
[11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate Phenethyl (no halogens) Methyl ester at C4, propanamido at C4 Ester, amide, phenethyl μ-Opioid receptor imaging agent
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Benzyl (no halogens) Methoxycarbonyl at C4, propanamide at C4 Ester, amide, benzyl Synthetic intermediate; no reported bioactivity
Key Observations:

Substituent Effects: The 4-bromo-2-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding selectivity compared to non-halogenated analogs like the phenethyl or benzyl derivatives . Bromine’s size could hinder non-specific interactions, while fluorine’s electronegativity may optimize electronic complementarity with target sites.

Functional Group Variations :

  • The target compound lacks the propanamido moiety present in [11C]-CFN and the N-phenylpropanamide in ’s compound. This absence suggests divergent biological targets, as the amide group in [11C]-CFN is critical for μ-opioid receptor binding .
  • The methyl ester in all three compounds provides metabolic stability compared to free carboxylic acids, a common strategy in prodrug design .

Biological Activity

Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H17BrFNO2. Its structure features a piperidine ring with a carboxylate functional group and a 4-bromo-2-fluorobenzyl substituent. The presence of halogen atoms may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Ring : The initial step involves the reaction of 4-bromo-2-fluorobenzyl bromide with piperidine in an appropriate solvent.
  • Carboxylation : The resulting intermediate is then treated to introduce the carboxylate group, often using esterification techniques.

Interaction Studies

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors due to its structural similarities to psychoactive compounds. These interactions could potentially influence signaling pathways associated with mood regulation and cognition.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds indicates that modifications in the piperidine structure can significantly impact biological activity. For instance, the introduction of different substituents on the benzyl group or variations in the piperidine ring can alter binding affinities and biological effects.

Compound NameMolecular FormulaKey Features
Methyl 1-benzylpiperidine-4-carboxylateC14H19NO2Lacks halogen substituents; broader activity range
1-(4-Bromo-2-fluorophenyl)methylpiperidineC12H15BrFNSimilar piperidine structure; fewer functional groups
Ethyl 1-methylpiperidine-4-carboxylateC13H17NO2Different alkyl group; potential for varied reactivity

This table illustrates how structural variations influence the biological properties of piperidine derivatives, highlighting the unique characteristics of this compound.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Neurotransmitter Receptor Binding : Research has shown that certain piperidine derivatives can act as agonists or antagonists at various neurotransmitter receptors, influencing pathways such as dopamine and serotonin signaling .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. These studies indicated that specific substitutions could enhance inhibitory potency .
  • Therapeutic Applications : Investigations into the anti-inflammatory properties of related compounds suggest potential applications in treating conditions like arthritis or other inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-bromo-2-fluorobenzyl)piperidine-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution, where a bromo-fluorobenzyl halide reacts with methyl piperidine-4-carboxylate under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as the benzylated piperidine precursor, are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to verify structural integrity and purity. For example, analogous piperidine derivatives were synthesized using similar protocols, with intermediates confirmed via spectral matching .

Q. How should researchers assess the purity of this compound, and what analytical methods are recommended?

Purity is assessed via reverse-phase HPLC with UV detection (e.g., 254 nm), using a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6). Pharmacopeial guidelines recommend system suitability tests to ensure resolution and reproducibility. Purity >98% is typical, calculated by integrating peak areas and comparing against reference standards .

Q. What are the recommended storage conditions and handling protocols for this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to prevent moisture absorption. Handling requires PPE (nitrile gloves, goggles) and a fume hood to avoid inhalation. Avoid contact with strong oxidizers or bases due to potential decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the benzylation step?

Optimization involves:

  • Stoichiometry : Use 1.2 equivalents of the benzylating agent to drive the reaction to completion.
  • Catalysis : Add KI (10 mol%) to enhance reactivity of the bromo-fluorobenzyl halide via halogen exchange.
  • Temperature : Conduct the reaction at 0°C initially, then gradually warm to room temperature to minimize side reactions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and yields are improved by quenching unreacted reagents with aqueous washes .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR peaks)?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous signals and confirm connectivity. Cross-validate with crystallographic data (e.g., COD entries) to resolve stereochemical ambiguities. For example, crystallography of similar piperidine derivatives confirmed spatial arrangements of substituents, aiding spectral interpretation .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

  • Analog Synthesis : Modify the bromo-fluoro substituent (e.g., replace Br with Cl or F) and vary the piperidine’s ester group (e.g., ethyl vs. methyl).
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or receptor-binding studies.
  • Computational Modeling : Perform molecular docking to predict interactions with targets like G-protein-coupled receptors, validated by comparing predicted vs. experimental IC50_{50} values .

Q. How to develop a stability-indicating HPLC method for this compound under stressed conditions?

  • Stress Testing : Expose the compound to heat (80°C, 48 hr), acid/base hydrolysis (0.1M HCl/NaOH), and oxidation (3% H2_2O2_2).
  • Method Development : Use a gradient HPLC method (e.g., 10–90% acetonitrile in 0.1% TFA over 30 min) with PDA detection to resolve degradation products.
  • Validation : Follow ICH guidelines for specificity, linearity (R2^2 > 0.99), and precision (%RSD < 2%) .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

  • Reactivity : Density Functional Theory (DFT) calculations model charge distribution and identify electrophilic sites (e.g., the ester carbonyl).
  • Binding Interactions : Molecular dynamics simulations predict binding modes to targets like serotonin receptors, validated by crystallographic data from similar sulfonamide-piperidine complexes .

Notes on Data Contradictions

  • Stereochemical Ambiguities : If NMR data conflicts with expected diastereomer ratios, use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to confirm configuration .
  • Unexpected Byproducts : Characterize via high-resolution MS/MS and compare fragmentation patterns with spectral libraries. Adjust reaction conditions (e.g., lower temperature) to suppress side reactions .

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